molecular formula C12H8F3N3S B2533343 2-Methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 434294-44-7

2-Methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2533343
CAS RN: 434294-44-7
M. Wt: 283.27
InChI Key: ANIXUBVYWGMOHE-UHFFFAOYSA-N
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Description

“2-Methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a compound that falls under the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .


Synthesis Analysis

The synthesis of such compounds generally involves the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .

Scientific Research Applications

Synthesis and Structural Studies

  • Microwave-Assisted Synthesis of Heterocycles : This compound is synthesized using microwave irradiation, highlighting its role in creating heterocyclic structures incorporating the trifluoromethyl group, which is crucial for pharmaceutical applications (Shaaban, 2008).
  • Efficient Synthesis Methods : Another study presents a novel two-step synthesis method for trifluoromethylated pyrazolo[1,5-a]pyrimidines, demonstrating its versatility in creating biologically interesting compounds (Jismy et al., 2018).
  • X-ray Diffractometry : The molecular structure of similar pyrazolo[1,5-a]pyrimidine compounds was determined using X-ray diffractometry, showing their potential in crystallography and structural chemistry (Frizzo et al., 2009).

Photophysical Properties

  • Optical Properties in Solution and Solid-State : A study investigated the absorption and emission properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines, showing their potential in photophysical applications (Stefanello et al., 2022).

Biological Activities

  • Antimicrobial and Anti-inflammatory Applications : Synthesized derivatives of 2-Methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine were evaluated for their antimicrobial and anti-inflammatory activities, suggesting potential pharmaceutical applications (Aggarwal et al., 2014).

Synthesis of Bioactive Derivatives

  • Design of Kinase Inhibitors : Trifluoromethylated analogues of pyrazolo[1,5-a]pyrimidines were synthesized as potential Pim1 kinase inhibitors, demonstrating their use in designing targeted therapeutic agents (Jismy et al., 2020).
  • Synthesis of Analgesic Agents : Pyrazolo[1,5-a]pyrimidinones with tolylhydrazone fragments showed pronounced analgesic activity, indicating their applicability in pain management (Burgart et al., 2020).

properties

IUPAC Name

2-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3S/c1-7-5-11-16-8(9-3-2-4-19-9)6-10(12(13,14)15)18(11)17-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIXUBVYWGMOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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